Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
CAS No.: 160844-75-7
Cat. No.: VC21334831
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 160844-75-7 |
---|---|
Molecular Formula | C18H20N2O3S |
Molecular Weight | 344.4 g/mol |
IUPAC Name | ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3 |
Standard InChI Key | OGAZOYHQFBSRMC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C |
Canonical SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C |
Appearance | White Solid |
Chemical Identity and Structure
Basic Chemical Information
Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is identified by several key chemical identifiers that distinguish it in chemical databases and literature:
Parameter | Value |
---|---|
CAS Number | 160844-75-7 |
Molecular Formula | C₁₈H₂₀N₂O₃S |
Molecular Weight | 344.43 g/mol |
MDL Number | MFCD09833701 |
The compound contains several functional groups including a thiazole ring, cyano group, isobutoxy substituent, and an ethyl carboxylate moiety, providing it with unique chemical properties and reactivity .
Physical Properties
The physical properties of Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate have been experimentally determined and predicted through computational methods:
Property | Value |
---|---|
Physical State | Solid |
Color | White to Off-White |
Melting Point | 176 °C |
Boiling Point | 497.1±55.0 °C (Predicted) |
Density | 1.22 |
pKa | 1.02±0.10 (Predicted) |
These properties influence its handling, storage requirements, and applications in synthetic pathways .
Structural Representations
The compound can be represented through various chemical notation systems:
Notation Type | Representation |
---|---|
SMILES | S1C(C(OCC)=O)=C(C)N=C1C1=CC=C(OCC(C)C)C(C#N)=C1 |
InChI | InChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3 |
InChIKey | OGAZOYHQFBSRMC-UHFFFAOYSA-N |
These representations are crucial for database searching, computational analysis, and structure-activity relationship studies .
Solvent | Solubility |
---|---|
DMSO | Slightly soluble (when heated) |
Methanol | Very slightly soluble (when heated) |
For laboratory use, the compound should be stored under specific conditions:
Storage Parameter | Recommendation |
---|---|
Temperature | Room temperature |
Container | Sealed, dry container |
Stock Solution Storage | -80°C (use within 6 months) or -20°C (use within 1 month) |
When preparing stock solutions, it is recommended to heat the compound to 37°C and use ultrasonic bath agitation to increase solubility .
Synthesis Methods
Several synthetic pathways have been developed for producing Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, with variations in starting materials, intermediates, and reaction conditions.
Synthesis from Ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole Carboxylate
This method involves alkylation of the hydroxyl group with isobutyl bromide:
-
Reaction mixture preparation: Ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate (100 g, 0.347 mol) is dissolved in dimethylformamide (300 mL).
-
Alkylation reagents: Potassium carbonate (300 g, 2.17 mol) and isobutyl bromide (142.7 g, 1.041 mol) are added to the solution.
-
Reaction conditions: The mixture is heated at approximately 75°C for about 8 hours.
-
Workup: After cooling to about 40°C, water is added, and the mixture is further cooled to about 0°C and stirred for about 1 hour.
-
Isolation: The solid is filtered, washed with water, and dried.
-
Yield: Approximately 112 g (92.9%) of Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is obtained .
Alternative Synthetic Pathway from 4-Hydroxybenzonitrile
This multi-step synthesis starts with 4-hydroxybenzonitrile:
-
Iodination: 4-Hydroxybenzonitrile is iodinated to produce 3-iodo-4-hydroxybenzonitrile.
-
Alkylation: The hydroxyl group is alkylated with bromoisobutane to yield 3-iodo-4-isobutoxybenzonitrile.
-
Cyanation: Reaction with cuprous cyanide produces 4-isobutoxy-1,3-phthalonitrile.
-
Thioformamide formation: Reaction with sodium hydrosulfide and anhydrous magnesium chloride yields 3-cyano-4-isobutoxyphenyl thioformamide.
-
Cyclization: The thioformamide intermediate is cyclized with ethyl 2-chloroacetoacetate.
-
Final product: Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is obtained .
Specific reaction conditions for the cyclization step include:
Reagent/Condition | Quantity/Parameter |
---|---|
3-Cyano-4-isobutoxyphenyl thioformamide | 7.2-44.9 g |
Ethyl 2-chloroacetoacetate | 15.1-94.7 g |
Anhydrous ethanol | 50-270 ml |
Reaction conditions | Reflux for 2-4 hours |
Post-reaction processing | Cool, filter, and dry |
This synthetic pathway offers advantages of readily available starting materials, simpler operations, higher yields, lower costs, reduced waste, improved safety, and higher product purity (HPLC purity ≥99.9%), making it more suitable for industrial production .
Applications and Uses
Pharmaceutical Intermediary
Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate serves as a key intermediate in the synthesis of Febuxostat, a xanthine oxidase/xanthine dehydrogenase inhibitor. Febuxostat is prescribed for:
-
Treatment of hyperuricemia
-
Management of chronic gout
Clinical studies have demonstrated that Febuxostat at doses of 40-120 mg/day effectively lowers serum urate levels in patients with gout .
Analytical Reference Standard
Related Compounds
Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is part of a family of related compounds with similar structures but varying substituents:
Structural Analogues
Compound | CAS Number | Structural Difference |
---|---|---|
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-02-3 | Has hydroxyl instead of isobutoxy group |
2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid isobutyl ester | 923942-36-3 | Contains isobutyl ester instead of ethyl ester |
Febuxostat | 144060-53-7 | The carboxylic acid form (hydrolyzed ester) |
These structural variations result in different physicochemical properties and potentially different biological activities .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume